Clobetasol 17-butyrate
Description
Structure
2D Structure
Properties
CAS No. |
25122-47-8 |
|---|---|
Molecular Formula |
C26H34ClFO5 |
Molecular Weight |
481 g/mol |
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C26H34ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-20,30H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 |
InChI Key |
DERCOWNWEPPIHD-SOMXGXJRSA-N |
SMILES |
CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl |
Isomeric SMILES |
CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CCl |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CCl |
Synonyms |
clobetasol 17-butyrate |
Origin of Product |
United States |
Molecular Mechanisms of Action of Clobetasol 17 Butyrate
Glucocorticoid Receptor Binding and Intracellular Translocation
The initial and critical step in the action of clobetasol (B30939) 17-butyrate involves its binding to glucocorticoid receptors (GR) located within the cytoplasm of target cells. patsnap.compatsnap.com This interaction sets off a cascade of events leading to the modulation of gene transcription.
Cytosolic Glucocorticoid Receptor Interaction and Conformational Changes
In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a multi-protein complex, which includes heat shock proteins like Hsp90 and Hsp70. nih.govnih.gov Clobetasol 17-butyrate, upon entering the cell, binds to the ligand-binding domain of the GR. nih.govncats.io This binding event induces a significant conformational change in the receptor protein. patsnap.comnih.gov This alteration in shape is crucial as it leads to the dissociation of the associated chaperone proteins, thereby exposing the nuclear localization signals on the receptor. nih.gov
Nuclear Translocation of the Receptor-Ligand Complex
Once the chaperone proteins have dissociated, the activated this compound-GR complex is able to move from the cytoplasm into the cell nucleus. patsnap.compatsnap.comnih.gov This process, known as nuclear translocation, is an essential step for the complex to access the cell's genetic material. patsnap.com
Interaction with Glucocorticoid Response Elements (GREs) and Gene Transcription Modulation
Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as glucocorticoid response elements (GREs). patsnap.comnih.gov These GREs are located in the promoter regions of target genes. patsnap.com The binding of the this compound-GR complex to GREs can either activate or repress the transcription of these genes. patsnap.comnih.gov This dual capability allows for the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins. patsnap.compatsnap.com
Transcriptional Regulation of Inflammatory Pathways
A primary therapeutic effect of this compound is its ability to suppress the inflammatory response by controlling the expression of key genes involved in inflammation. patsnap.commedsafe.govt.nz
Suppression of Pro-inflammatory Cytokine Gene Expression
This compound effectively downregulates the transcription of genes that code for pro-inflammatory cytokines. patsnap.compatsnap.com Cytokines are signaling molecules that play a pivotal role in orchestrating the inflammatory response. By inhibiting their production, this compound can significantly reduce inflammation. patsnap.com
Inhibition of Interleukin (e.g., IL-1, IL-6) Synthesis
A key aspect of the anti-inflammatory action of this compound is its ability to inhibit the synthesis of various interleukins, which are a major group of pro-inflammatory cytokines. patsnap.comevitachem.com Research has demonstrated that clobetasol can suppress the secretion of cytokines such as Interleukin-1 (IL-1) and Interleukin-6 (IL-6). patsnap.comtga.gov.au This inhibition at the genetic level is a fundamental component of its therapeutic efficacy in inflammatory skin conditions. patsnap.com
| Target Cytokine | Effect of this compound | Reference |
| Interleukin-1 (IL-1) | Inhibition of synthesis | patsnap.com |
| Interleukin-6 (IL-6) | Inhibition of synthesis | patsnap.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Suppression | patsnap.com |
Reduction of Tumor Necrosis Factor-alpha (TNF-α) Expression
A key outcome of the genetic modulation by this compound is the suppression of pro-inflammatory cytokines. patsnap.com The compound effectively inhibits the production and release of cytokines such as tumor necrosis factor-alpha (TNF-α). patsnap.comnih.gov By curbing the expression of TNF-α, this compound significantly dampens the inflammatory cascade, which is a major contributor to the symptoms of various skin diseases. patsnap.com
Upregulation of Anti-inflammatory Protein Synthesis
Concurrent with suppressing pro-inflammatory molecules, this compound actively promotes the synthesis of anti-inflammatory proteins. patsnap.com This dual action is central to its therapeutic efficacy.
This compound is thought to induce the production of phospholipase A2 inhibitory proteins, collectively known as lipocortins. ncats.ionih.gov Lipocortin-1, a prominent member of this family, plays a crucial role in the anti-inflammatory effects of glucocorticoids. patsnap.comresearchgate.net It inhibits the enzyme phospholipase A2, which is responsible for releasing arachidonic acid from cell membranes. patsnap.comncats.ionih.gov This inhibitory action is a critical step in halting the inflammatory process at an early stage.
By inhibiting phospholipase A2 through the induction of lipocortin-1, this compound effectively controls the availability of arachidonic acid, the common precursor for potent inflammatory mediators. patsnap.comncats.ionih.gov This leads to a reduction in the synthesis of prostaglandins (B1171923) and leukotrienes, which are key players in the arachidonic acid cascade and contribute significantly to inflammation. patsnap.comncats.ionih.gov Studies have demonstrated that topical application of clobetasol can lead to a significant reduction in arachidonic acid and leukotriene B4 levels in psoriatic lesions. nih.gov
Cellular and Immunological Modulations
Beyond its molecular interactions, this compound profoundly influences the behavior of various immune cells, further contributing to its anti-inflammatory effects.
Inhibition of Inflammatory Immune Cell Migration (e.g., Neutrophils, Eosinophils, Macrophages, Leukocytes)
This compound suppresses the migration of several types of inflammatory immune cells to the site of inflammation. patsnap.com This includes neutrophils, eosinophils, macrophages, and other leukocytes. patsnap.comwiley.com By reducing the influx of these cells, the compound helps to control the hyperactive immune response characteristic of many inflammatory skin conditions. patsnap.com Glucocorticoids, in general, are known to interfere with the function of endothelial cells and granulocytes, repressing the maturation, differentiation, and proliferation of immune cells. wiley.comnih.gov
Regulation of Neutrophil Apoptosis and Demargination
Neutrophils, as first-line defenders in the innate immune system, have a naturally short lifespan regulated by apoptosis, or programmed cell death. mdpi.complos.org In inflammatory states, the apoptosis of neutrophils can be delayed, prolonging their pro-inflammatory activities. mdpi.com While the direct effects of this compound on neutrophil apoptosis are not extensively detailed in the provided context, glucocorticoids can influence this process. The process of "demargination" refers to the mobilization of neutrophils from the marginated pool in blood vessels into circulation. Catecholamines are known to mobilize this pool. plos.org Butyrate (B1204436), as a short-chain fatty acid, has been shown to impact neutrophil maturation and function. nih.gov
Interactive Data Table: Key Molecular and Cellular Targets of this compound
| Mechanism | Target Molecule/Cell | Effect | Outcome |
| Gene Modulation | Glucocorticoid Receptor | Binding and nuclear translocation patsnap.comijdvl.com | Altered gene transcription patsnap.com |
| Cytokine Suppression | TNF-α | Inhibition of expression patsnap.comnih.gov | Reduction of inflammation patsnap.com |
| Anti-inflammatory Protein Synthesis | Lipocortin-1 | Induction patsnap.comncats.ionih.gov | Inhibition of Phospholipase A2 patsnap.comncats.ionih.gov |
| Arachidonic Acid Cascade | Arachidonic Acid, Prostaglandins, Leukotrienes | Inhibition of precursor release patsnap.comncats.ionih.gov | Decreased inflammatory mediators patsnap.comnih.gov |
| Immune Cell Migration | Neutrophils, Eosinophils, Macrophages, Leukocytes | Inhibition of migration patsnap.com | Reduced cellular infiltrate at inflammatory site patsnap.com |
| Neutrophil Function | Neutrophils | Regulation of apoptosis and function mdpi.comnih.gov | Modulation of inflammatory response |
: Microvascular Effects and Permeability Alterations
This compound, a synthetic glucocorticoid, exerts significant effects on the microvasculature, which are fundamental to its anti-inflammatory properties. These actions primarily involve reducing blood flow and fluid leakage into inflamed tissues by altering capillary dynamics and cellular membrane stability.
Decreased Capillary Permeability and Vasoconstriction
This compound demonstrates potent vasoconstrictive properties and plays a crucial role in decreasing the permeability of capillaries. ncats.iopatsnap.commedsafe.govt.nzchemicalbook.com This mechanism is central to its ability to reduce erythema (redness) and edema (swelling) at the site of inflammation. chemicalbook.com By causing the constriction of small blood vessels in the skin, the steroid effectively reverses the vascular dilation that is a hallmark of inflammatory skin conditions. chemicalbook.com
The vasoconstrictor activity of a topical corticosteroid is a reliable indicator of its anti-inflammatory potency and is often evaluated using skin blanching assays. tandfonline.com In these tests, the degree of skin whitening is proportional to the drug's ability to constrict dermal capillaries. tandfonline.com Clobetasone (B1204786) butyrate was initially selected for development due to its favorable combination of high vasoconstrictive activity and low systemic effects. nih.govresearchgate.net This action is achieved by inhibiting the migration of leukocytes and macrophages to the inflamed area and potentiating the vascular response to catecholamines. chemicalbook.comslideshare.net The reduction in capillary permeability minimizes the extravasation of fluid from blood vessels into the surrounding tissue, further mitigating swelling. patsnap.com
Research Findings on Vasoconstrictor Effects of Corticosteroids
| Corticosteroid | Observed Vasoconstrictive Effect | Source |
|---|---|---|
| Clobetasone 17-butyrate | Demonstrates good activity in vasoconstriction tests, indicating effective anti-inflammatory potential. | nih.govresearchgate.net |
| Topical Corticosteroids (General) | Exhibit vasoconstrictive properties as a key component of their anti-inflammatory action. | ncats.iomedsafe.govt.nznih.gov |
| Clobetasol Propionate (B1217596) | Shows very potent vasoconstriction, with higher skin blanching scores compared to less potent steroids. | tandfonline.com |
| Hydrocortisone-17-butyrate | Classified as moderately potent based on vasoconstriction assays. | tandfonline.com |
Attenuation of Nitric Oxide Synthesis and Stabilization of Lysosomal Membranes
The vasoconstrictive effects of clobetasone butyrate are partly attributable to its influence on key cellular mediators and structures. patsnap.com The compound has been shown to reduce the synthesis of nitric oxide, a potent vasodilator. patsnap.com By attenuating nitric oxide production, the steroid helps to counteract the vasodilation characteristic of inflammatory responses.
Furthermore, a significant component of the anti-inflammatory action of corticosteroids is the stabilization of cellular and lysosomal membranes. slideshare.netnih.gov Clobetasone butyrate's ability to stabilize lysosomal membranes prevents the release of damaging enzymes from these organelles into the cytoplasm and extracellular space. patsnap.comslideshare.net These lytic enzymes, if released, can contribute to tissue damage and amplify the inflammatory cascade. patsnap.com This stabilization, coupled with the inhibition of phospholipase A2, curtails the production of inflammatory mediators like prostaglandins and leukotrienes, thereby reducing inflammation and its associated vascular effects. ncats.iopatsnap.com
Structure Activity Relationships Sar of Clobetasol 17 Butyrate
Structural Characterization
Clobetasol (B30939) 17-butyrate is a derivative of prednisolone. ncats.io Its fundamental structure is defined by a pregnane (B1235032) steroid nucleus. Key chemical identifiers for clobetasol 17-butyrate are detailed in the table below.
| Identifier | Value | Source |
| Molecular Formula | C26H34ClFO5 | ncats.ionih.gov |
| Molecular Weight | 480.997 g/mol | ncats.io |
| Stereochemistry | Absolute | ncats.iofda.gov |
The molecule possesses a defined three-dimensional arrangement with eight stereocenters, contributing to its specific interaction with the glucocorticoid receptor. ncats.io
Influence of the Butyrate (B1204436) Ester Group at C17 on Receptor Binding and Potency
Esterification at the C17-hydroxyl position is a critical modification that significantly impacts the potency of corticosteroids. hmpgloballearningnetwork.com In this compound, the presence of the butyrate ester group at the C17 position is crucial for its activity. nih.govcrstoday.comcrstoday.com This esterification enhances the lipophilicity of the molecule, which is believed to improve its penetration through the skin and its affinity for the glucocorticoid receptor. ijdvl.com The modification of the 17-hydroxyl group with a butyrate ester has been shown to increase the potency of the corticosteroid. nih.govcrstoday.comcrstoday.com In fact, for some corticosteroids like difluprednate, the absence of the C-17 butyrate ester renders the molecule inactive. crstoday.comcrstoday.com
Impact of Halogenation (Fluorine, Chlorine) on Compound Stability and Biological Activity
The introduction of halogen atoms into the corticosteroid structure is a common strategy to enhance potency and stability. evitachem.com this compound features both a fluorine atom at the 9α-position and a chlorine atom at the 21-position. amazonaws.com
The 9α-fluorination is a key modification that significantly increases glucocorticoid activity. researchgate.net This substitution enhances the anti-inflammatory effects of the molecule.
The chlorine atom at the 21-position contributes to the molecule's stability by providing resistance to de-esterification, which prolongs its active state. ijdvl.com This chlorination, in combination with the 17-ester, leads to increased binding to the glucocorticoid receptor. amazonaws.com It is the specific position and type of halogen atom that dictates the potency and potential side effects, rather than just the presence of a halogen. researchgate.net
Role of A-Ring Unsaturation and 9α-Fluorination in Glucocorticoid Activity
The structure of this compound includes a double bond between carbons 1 and 2 in the A-ring of the steroid nucleus. ijdvl.com This unsaturation enhances glucocorticoid activity and slows the rate of metabolism. ijdvl.com
As mentioned previously, the 9α-fluorination is a critical determinant of the high glucocorticoid activity of this compound. researchgate.net This structural feature significantly amplifies the anti-inflammatory potency of the steroid.
Comparative Analysis of Structural Features with Other Topically Active Corticosteroids and Their Receptor Affinities
Corticosteroids are often classified by their potency, which correlates with their receptor affinity and clinical efficacy. ijdvl.com For instance, clobetasol propionate (B1217596), a closely related compound, is classified as a superpotent corticosteroid. ijdvl.com The structural differences between corticosteroids, such as the type of ester at C17 and the pattern of halogenation, lead to a wide range of potencies.
The following table presents the relative glucocorticoid receptor affinity for several corticosteroids, illustrating the impact of different structural features. A higher relative affinity generally corresponds to greater potency.
| Corticosteroid | Relative Glucocorticoid Receptor Affinity | Source |
| Flunisolide | 0.45 | gskpro.com |
| Triamcinolone acetonide | 0.5 | gskpro.com |
| Beclomethasone-17-monopropionate | 2.5 | gskpro.com |
| Mometasone furoate | 3.3 | gskpro.com |
| Budesonide | 5.0 | gskpro.com |
Preclinical Pharmacology and Cellular Effects of Clobetasol 17 Butyrate
Glucocorticoid Receptor Binding Studies in Experimental Systems
The efficacy of a corticosteroid is closely linked to its ability to bind to glucocorticoid receptors. ingentaconnect.com These intracellular receptors are activated upon steroid binding, leading to the modulation of gene expression. patsnap.com
In Vitro Binding Affinity and Specificity in Rat Dermis and Epidermis Cytosol
In vitro studies using rat skin have been instrumental in characterizing the binding profile of clobetasol (B30939) 17-butyrate. Research has shown that after topical application, clobetasol can permeate the skin. nih.gov The binding affinity of corticosteroids to these receptors is a key factor in determining their potency. The structure of the steroid, including its ester groups, influences this binding affinity.
Dose-Response Analysis and Comparative Binding Potency with Other Steroids in Dermal and Epidermal Tissues
The potency of topical corticosteroids is often assessed using the vasoconstrictor assay, which measures the degree of skin blanching and correlates with clinical efficacy. ijdvl.com Clobetasol 17-butyrate is classified as a moderately potent topical corticosteroid. In comparative studies, clobetasol propionate (B1217596) is generally considered more potent than clobetasol butyrate (B1204436). For instance, in one animal model, the local anti-inflammatory potency of methylprednisolone (B1676475) aceponate was found to be equal to the very strong glucocorticoid clobetasol 17-propionate but higher than that of hydrocortisone (B1673445) 17-butyrate. researchgate.net
Cellular Level Investigations
At the cellular level, this compound exerts significant effects on various skin cells, particularly fibroblasts, which are crucial in skin structure and wound healing. amazonaws.com
Effects on Human Skin Fibroblast Proliferation and Metabolism In Vitro
In vitro experiments using fibroblasts cultured from normal human skin have provided detailed insights into the cellular effects of this compound. nih.govoup.comoup.com
High concentrations of clobetasone (B1204786) butyrate have been shown to significantly reduce the proliferation of human skin fibroblasts in culture. nih.govoup.comoup.com This anti-proliferative effect is a characteristic feature of potent corticosteroids. amazonaws.comtga.gov.au In contrast, some other corticosteroids like hydrocortisone and betamethasone (B1666872) valerate (B167501) were found to slightly enhance fibroblast growth at all tested concentrations. nih.govoup.com
Table 1: Effect of Various Corticosteroids on Human Skin Fibroblast Proliferation
| Corticosteroid | Effect on Proliferation | Source |
|---|---|---|
| Clobetasone butyrate | Significantly reduced at high concentrations | nih.govoup.comoup.com |
| Clobetasol propionate | Significantly reduced at high concentrations | nih.govoup.comoup.com |
| Hydrocortisone | Slightly enhanced at all concentrations | nih.govoup.com |
| Betamethasone 17-valerate | Slightly enhanced at all concentrations | nih.govoup.com |
Clobetasone butyrate has demonstrated a pronounced inhibitory effect on the secretion of acid mucopolysaccharides (now more commonly known as glycosaminoglycans) by human skin fibroblasts. nih.govoup.comoup.com This effect contributes to the dermal atrophy sometimes associated with topical corticosteroid use, which is characterized by a reduction in the synthesis of collagen and acid mucopolysaccharides. amazonaws.com Among the tested corticosteroids, clobetasone butyrate and clobetasol propionate were the most potent inhibitors of acid mucopolysaccharide secretion, followed by betamethasone valerate, with hydrocortisone having the least effect. nih.govoup.comoup.com
Table 2: Comparative Inhibition of Acid Mucopolysaccharide Secretion by Corticosteroids
| Corticosteroid | Inhibitory Effect on Secretion | Source |
|---|---|---|
| Clobetasone butyrate | Most potent inhibition | nih.govoup.comoup.com |
| Clobetasol propionate | Most potent inhibition | nih.govoup.comoup.com |
| Betamethasone valerate | Intermediate inhibition | nih.govoup.comoup.com |
| Hydrocortisone | Least potent inhibition | nih.govoup.comoup.com |
Impact on Collagen and Other Protein Synthesis
In preclinical in vitro studies, this compound has demonstrated effects on the synthesis of crucial dermal proteins. Research on cultured human skin fibroblasts has shown that clobetasone butyrate can influence cellular proliferation and metabolic activity. At high concentrations, clobetasone butyrate has been observed to significantly reduce the proliferation of fibroblast cells. nih.gov
The synthesis of extracellular matrix components is also affected. Notably, the secretion of acid mucopolysaccharides (now more commonly known as glycosaminoglycans) was found to be most inhibited by clobetasone butyrate and clobetasol propionate when compared to betamethasone valerate and hydrocortisone. nih.gov Furthermore, studies on the related compound clobetasol propionate have shown a significant reduction in collagen synthesis. For instance, at a concentration of 10 µg/mL, clobetasol propionate reduced collagen synthesis by approximately 50%, while the synthesis of other proteins was less affected. nih.gov Other research has confirmed that clobetasol propionate can dose-dependently induce a decrease in collagen synthesis in human dermal fibroblasts. researchgate.net While these findings on a closely related molecule are informative, direct quantitative data on collagen synthesis inhibition specifically by this compound from these studies is less detailed.
Table 1: In Vitro Effects of Corticosteroids on Human Skin Fibroblasts
| Corticosteroid | Effect on Cell Proliferation (High Conc.) | Inhibition of Acid Mucopolysaccharide Secretion | Reduction in Collagen Synthesis |
|---|---|---|---|
| Clobetasone Butyrate | Significant reduction nih.gov | Most inhibited (shared with Clobetasol Propionate) nih.gov | Data not specified in these studies |
| Clobetasol Propionate | Significant reduction nih.gov | Most inhibited (shared with Clobetasone Butyrate) nih.gov | ~50% reduction at 10 µg/mL nih.gov |
| Betamethasone Valerate | Slight enhancement nih.gov | Less inhibition than Clobetasone Butyrate nih.gov | ~50% reduction at 10 µg/mL nih.gov |
Investigations into Cutaneous Atrophy in Animal Models
A key aspect of the preclinical assessment of topical corticosteroids is their potential to induce skin thinning, or cutaneous atrophy. Animal models are frequently used for this evaluation. Studies have indicated that clobetasone butyrate has a more favorable profile regarding skin atrophy compared to more potent corticosteroids. nih.govresearchgate.netresearchgate.net
In an animal model of cutaneous atrophy, 0.05% clobetasone butyrate was shown to cause less thinning of the epidermis than other topical steroids, with the exception of hydrocortisone. nih.govresearchgate.netresearchgate.net The hairless mouse is one established model for assessing both local and systemic atrophogenic effects of topical steroids, using parameters like skinfold thickness and dermal DNA synthesis. nih.gov
However, other studies in rats have demonstrated that 0.05% clobetasone 17-butyrate can elicit skin atrophy. Histopathological examination revealed decreased subcutaneous adipose tissue and thinning of both the epidermis and the dermis following its application. jst.go.jp This is a recognized glucocorticoid class effect, with the degree of thinning often being dose-dependent. researchgate.net These findings highlight that while clobetasone butyrate may have a lower atrophogenic potential than some other corticosteroids, it is not entirely devoid of this effect in preclinical models.
Table 2: Comparative Skin Thinning Effects in an Animal Model
| Topical Corticosteroid | Relative Epidermal Thinning |
|---|---|
| Clobetasone Butyrate 0.05% | Less than other potent steroids nih.govresearchgate.net |
| Other Potent Steroids (e.g., Clobetasol Propionate) | Greater thinning than Clobetasone Butyrate researchgate.netjst.go.jp |
Anti-inflammatory and Immunosuppressive Activity Assessment in Preclinical Models
Vasoconstrictor Assay (e.g., human skin blanching assay) as a Measure of Topical Activity
The vasoconstrictor assay is a standard preclinical method used to determine the topical potency of corticosteroids. nih.govresearchgate.net This assay measures the degree of skin blanching (pallor) caused by the constriction of small blood vessels in the skin following the application of a corticosteroid. The intensity of this blanching response generally correlates well with the clinical anti-inflammatory efficacy of the product. nih.gov
Clobetasone butyrate was initially selected for development based on its favorable profile, which combined good activity in the vasoconstriction test with low systemic activity in animal models. nih.govresearchgate.netresearchgate.net In comparative studies using the human skin blanching assay, clobetasone butyrate is ranked as a moderately potent corticosteroid. nih.gov For example, when compared in the same assay, clobetasol propionate consistently produces a more intense vasoconstrictive effect, indicating higher potency, while hydrocortisone acetate (B1210297) shows a weaker response than clobetasone butyrate. nih.gov These assays, often evaluated using objective methods like colorimetry, provide a reliable ranking of the topical activity of different steroid preparations. nih.gov
Table 3: Vasoconstrictor Assay Ranking of Topical Corticosteroids
| Corticosteroid | Potency Classification based on Blanching |
|---|---|
| Clobetasol Propionate | Very Potent nih.govoup.comtandfonline.com |
| Clobetasone Butyrate | Moderately Potent nih.govmedicines.org.uk |
Evaluation of Systemic Activity in Animal Models
A critical safety consideration for topical corticosteroids is their potential for systemic absorption, which can lead to the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. Preclinical animal models are used to evaluate this risk. Clobetasone butyrate has demonstrated a minimal effect on HPA axis function in these models. nih.govresearchgate.net
Even when applied under conditions designed to maximize percutaneous absorption, such as occlusion, clobetasone butyrate ointment showed negligible effects on HPA axis function. nih.govresearchgate.net This low systemic activity was a key factor in its selection and development. researchgate.netresearchgate.net The risk of HPA axis suppression is a known class effect for corticosteroids and is related to their potency and the extent of systemic absorption. medicines.org.uk The favorable profile of clobetasone butyrate in animal studies suggests a wider margin of safety concerning systemic effects compared to more potent topical steroids. nih.govresearchgate.net
Analysis of plasma drug concentrations following topical application provides direct evidence of systemic absorption. Studies investigating the pharmacokinetics of clobetasone butyrate have been conducted to quantify its presence in the bloodstream after application to the skin.
In one study comparing single applications of 30g of 0.05% clobetasone butyrate ointment and 25g of 0.05% clobetasol propionate ointment in human subjects, distinct plasma profiles were observed. The application of clobetasone butyrate resulted in a measurable rise in its plasma levels within the first 3 hours, which then gradually declined. deepdyve.com Crucially, the plasma concentrations of clobetasone butyrate were approximately ten times lower than those observed for clobetasol propionate. deepdyve.com This study also noted that the normal diurnal variation in plasma cortisol levels was not affected by the clobetasone butyrate application, corroborating the findings of minimal HPA axis impact. deepdyve.com Another study in adults with eczema or psoriasis treated with clobetasone butyrate for one week found that plasma corticosteroid levels remained within the normal range at the end of the treatment period. researchgate.net
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Betamethasone 17-valerate |
| Betamethasone valerate |
| This compound |
| Clobetasol propionate |
| Clobetasone butyrate |
| Flurandrenolone |
| Hydrocortisone |
| Hydrocortisone acetate |
| Nandrolone |
| Nandrolone-phenyl-propionate |
| Nystatin |
Preclinical Pharmacokinetics and Metabolism of Clobetasol 17 Butyrate
Percutaneous Absorption Mechanisms in Experimental Models
Factors Influencing Absorption: Formulation, Epidermal Barrier Integrity, and Occlusive Conditions
The extent of percutaneous absorption of topical corticosteroids like clobetasol (B30939) 17-butyrate is influenced by multiple factors, including the formulation vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings. medicines.org.ukgoogle.com Inflammation and other skin disease processes can also increase the amount of drug that passes through the skin. medicines.org.ukgoogle.com
Formulations such as creams and ointments serve as the delivery vehicle for the active compound. Studies comparing different formulations have shown variability in drug release and subsequent absorption. For instance, in vitro studies with clobetasol propionate (B1217596), a related compound, demonstrated that different commercial cream and ointment formulations led to a wide range of transdermal flux. fda.gov.tw Creams are often considered suitable for moist or weeping skin surfaces. medicines.org.uk
The condition of the epidermal barrier is paramount in regulating the penetration of topically applied substances. A compromised or damaged barrier, as seen in many dermatological conditions, allows for greater absorption. Experimental models have utilized techniques like acetone (B3395972) treatment to disrupt the barrier and study its effect on permeability. fda.gov.tw
Occlusive dressings, which cover the application site, have been shown to substantially increase the percutaneous absorption of topical corticosteroids. google.comfda.gov This is a critical consideration in preclinical models, as occlusion can maximize systemic exposure and help to evaluate potential systemic effects. nih.gov In rat studies, occluded application of tritiated clobetasol 17-propionate resulted in higher plasma concentrations of radioactivity compared to non-occluded application. fda.gov
Distribution and Protein Binding in Preclinical Studies
Once absorbed systemically, the distribution and protein binding of clobetasol 17-butyrate determine its availability at target tissues and its rate of clearance from the body.
Binding to Plasma Proteins, including Corticosteroid Binding Globulin and Serum Albumin
Like other corticosteroids, this compound, upon entering the bloodstream, is expected to bind to plasma proteins. medicines.org.uk The primary binding proteins for corticosteroids are corticosteroid-binding globulin (transcortin) and serum albumin. drugbank.com This binding is a reversible process and plays a significant role in the drug's pharmacokinetic profile. The extent of protein binding influences the fraction of unbound, pharmacologically active drug available to exert its effects.
Metabolic Pathways and Biotransformation Studies
The metabolism of this compound is a crucial process that leads to its inactivation and excretion from the body. Preclinical investigations have provided insights into its metabolic fate.
Predicted Metabolic Pathways and Formation of Water-Soluble Metabolites
Following systemic absorption, topical corticosteroids like this compound undergo metabolic processes similar to those of systemically administered corticosteroids. medicines.org.uk The primary site of metabolism is the liver. medicines.org.uk The metabolic pathways for corticosteroids generally involve sequential additions of oxygen or hydrogen atoms, followed by conjugation to form more water-soluble derivatives that can be readily excreted by the kidneys. fda.gov Key reactions include the reduction of the double bond at the 4,5 position and the reduction of the 3-ketone group. fda.gov For corticosteroids with a 17-ester group, hydrolysis of this ester is a potential metabolic step. researchgate.net The resulting metabolites are typically less active or inactive compared to the parent compound.
Investigations into Enzyme Induction by this compound Metabolites
There is evidence to suggest that corticosteroids can induce metabolic enzymes. drugbank.com While specific studies on enzyme induction by this compound metabolites are not extensively detailed in the provided search results, the general understanding is that corticosteroids can influence the expression of drug-metabolizing enzymes. This could potentially alter the metabolism of the corticosteroid itself or other co-administered drugs.
Excretion Pathways in Animal Models (e.g., Renal, Biliary Elimination)
Following systemic absorption in animal models, topical corticosteroids like this compound undergo metabolic processes primarily in the liver before being eliminated from the body. viatris.ca The elimination of these compounds and their metabolites occurs through two primary routes: renal excretion via the urine and biliary excretion into the feces. viatris.camedcentral.commedsafe.govt.nz
While specific quantitative excretion data for this compound is not extensively detailed in the available literature, studies on the closely related compound, clobetasol propionate, provide significant insight into the expected excretion patterns in animal models. Research conducted in rats has demonstrated that after both subcutaneous and dermal administration of radiolabelled clobetasol propionate, the primary route of elimination is through biliary excretion. tga.gov.au In these studies, the amount of radioactivity excreted in the feces was found to be four to five times greater than the levels excreted in the urine. tga.gov.au This indicates a strong preference for the biliary pathway for the elimination of clobetasol and its metabolites in this species. tga.gov.au
This pattern is consistent with the general understanding of corticosteroid pharmacokinetics, where some of the drug and its metabolites are known to be excreted in the bile. viatris.camedsafe.govt.nz After being absorbed, corticosteroids are metabolized in the liver, and the resulting metabolites are then cleared through both the kidneys and the biliary system. viatris.caviatris.ca
Table 1: Excretion Profile of Radiolabelled Clobetasol Propionate in Rats
| Administration Route | Primary Excretion Pathway | Fecal to Urinary Excretion Ratio | Reference |
| Subcutaneous | Biliary (Feces) | 4-5 : 1 | tga.gov.au |
| Dermal | Biliary (Feces) | 4-5 : 1 | tga.gov.au |
Advanced Analytical Methodologies for Clobetasol 17 Butyrate Research
Chromatographic Techniques
Chromatography is a cornerstone for the separation, identification, and quantification of Clobetasol (B30939) 17-butyrate. Its high resolving power allows for the separation of the active ingredient from excipients and potential degradation products.
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination
High-Performance Liquid Chromatography (HPLC) stands out as the most widely used technique for the analysis of Clobetasol 17-butyrate due to its high efficiency and precision. researchgate.net
Reversed-Phase HPLC (RP-HPLC) is the predominant mode used for this compound analysis. Method development focuses on establishing a simple, isocratic system capable of reliably quantifying the compound. eurjchem.comresearchgate.neteurjchem.com Validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines, specifically Q2(R1), to ensure the method is fit for its intended purpose. eurjchem.comresearchgate.neteurjchem.com
Key validation parameters demonstrated for RP-HPLC methods for this compound include:
Linearity: The method exhibits a linear relationship between concentration and detector response over a specified range. For instance, a validated method showed good linearity with a correlation coefficient (r²) of 0.9993 over a concentration range of 5 to 50 μg/mL. eurjchem.comresearchgate.neteurjchem.com
Accuracy: Accuracy is often assessed through recovery studies. In one study, the recovery of this compound from a cream formulation was found to be between 98.56% and 99.51%. eurjchem.comeurjchem.com Another liquid chromatography method for ointment analysis reported a mean recovery of 99.89%. nih.gov
Precision: The precision of the method is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day). A low relative standard deviation (RSD), typically less than 1%, indicates a high degree of precision. eurjchem.comresearchgate.neteurjchem.com
Sensitivity: The sensitivity is determined by establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ). A reported method calculated the LOD and LOQ to be 0.85 μg/mL and 2.83 μg/mL, respectively, demonstrating the method's high sensitivity. eurjchem.comresearchgate.neteurjchem.comeurjchem.com
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components, such as preservatives like methylparaben and propylparaben, is a critical aspect of its validation. nih.gov
| Parameter | Result |
|---|---|
| Linearity Range | 5 - 50 μg/mL |
| Correlation Coefficient (r²) | 0.9993 |
| Accuracy (% Recovery) | 98.56% - 99.51% |
| Precision (% RSD) | <1% |
| Limit of Detection (LOD) | 0.85 μg/mL |
| Limit of Quantitation (LOQ) | 2.83 μg/mL |
The optimization of chromatographic parameters is crucial for achieving efficient separation with good peak symmetry and resolution. nih.gov For this compound, C18 columns are commonly used as the stationary phase. eurjchem.comresearchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water. eurjchem.comresearchgate.netnih.gov The detection wavelength is selected based on the UV absorbance maximum of the compound, which is typically around 235-240 nm. eurjchem.comresearchgate.netnih.gov
| Parameter | Study 1 eurjchem.comresearchgate.neteurjchem.com | Study 2 nih.gov |
|---|---|---|
| Column Chemistry | C18 | C18 reverse-phase |
| Mobile Phase | Methanol and Water (84:16 v/v, pH 6.0) | Water-Methanol |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection Wavelength | 240 nm | 235 nm |
| Internal Standard | Not used | Clobetasone (B1204786) propionate (B1217596) |
Validated RP-HPLC methods are routinely applied for the quantitative analysis of this compound in both its pure, bulk drug form and in various pharmaceutical formulations such as creams and ointments. eurjchem.comresearchgate.netnih.goveurjchem.com These methods are essential for quality control laboratories to ensure that the drug substance meets purity specifications and that the final product contains the correct amount of the active pharmaceutical ingredient. eurjchem.comresearchgate.neteurjchem.com The stability-indicating nature of some developed HPLC methods also allows them to be used in forced degradation studies to analyze the drug's stability under various stress conditions. eurjchem.comresearchgate.neteurjchem.comeurjchem.com
Potential for Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity and Sensitivity (e.g., metabolite identification)
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer significantly higher specificity and sensitivity compared to HPLC with UV detection. nih.gov This makes LC-MS an invaluable tool for applications requiring the detection of very low concentrations of this compound, such as in biological matrices for pharmacokinetic or transdermal absorption studies. google.com
The high sensitivity of LC-MS/MS allows for a limit of quantitation as low as 1000 pg/mL and a limit of detection of 400 pg/mL. google.com This enhanced capability is crucial for testing biological samples where the drug concentration is minimal. google.com Furthermore, the specificity of mass spectrometry is instrumental in metabolite identification. nih.gov By analyzing the mass-to-charge ratio of the parent ion and its fragmentation patterns, LC-MS can be used to identify and structurally elucidate metabolites of this compound formed in biological systems. nih.gov For instance, a validated LC-MS/MS method has been used to measure levels of the related compound, clobetasol propionate, in human serum. researchgate.net
Spectrophotometric Techniques
UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantitative estimation of corticosteroids. indexcopernicus.comresearcher.life While HPLC is more common, spectrophotometric methods can be developed and validated for the analysis of this compound in bulk and dosage forms. indexcopernicus.comresearcher.life
The methodology is based on the principle that the drug substance absorbs UV radiation at a specific wavelength. For the structurally similar Clobetasol 17-propionate, the maximum absorbance (λmax) is observed at 239 nm in ethanol (B145695). indexcopernicus.comresearcher.liferesearchgate.netscispace.comresearchgate.net A similar absorption maximum would be expected for this compound due to the identical chromophore in the molecule. The method relies on measuring the absorbance of a solution of the compound at its λmax and correlating it to the concentration using the Beer-Lambert law. indexcopernicus.comresearchgate.net These methods can be validated according to ICH guidelines for linearity, accuracy, and precision. indexcopernicus.comresearcher.life
UV-Visible Spectrophotometry for Quantitative Estimation
UV-Visible spectrophotometry is a straightforward and rapid analytical technique employed for the quantitative estimation of this compound in research settings. The method is based on the principle that the molecule absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. For analysis, a standard stock solution of the compound is prepared in a suitable solvent, typically ethanol or methanol. ijrpr.comresearchgate.net
The solution is then scanned across a wavelength range, commonly 200-400 nm, to identify the wavelength of maximum absorbance (λmax). jchr.orgindexcopernicus.com For corticosteroids like clobetasol derivatives, this peak is often observed around 239-240 nm. indexcopernicus.comeurjchem.com Specifically, a detection wavelength of 240 nm has been utilized for this compound (clobetasone butyrate). eurjchem.com Once the λmax is determined, all subsequent absorbance measurements for quantification are performed at this wavelength to ensure maximum sensitivity and adherence to Beer's Lambert law, which states a linear relationship between absorbance and concentration. indexcopernicus.com
Method Validation Parameters and Quality Control in Research Settings
To ensure that an analytical method is reliable, accurate, and reproducible for the quantification of this compound, it must be validated. Method validation is a critical process in quality control, demonstrating that the analytical procedure is suitable for its intended purpose. The validation process assesses several key parameters as outlined by the International Conference on Harmonisation (ICH) guidelines. jchr.orgeurjchem.com
Assessment of Linearity and Concentration Range
Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by preparing a series of standard solutions of this compound at different concentrations and measuring their corresponding absorbance or peak area. The data is then plotted to create a calibration curve. The linearity is evaluated by the correlation coefficient (r²) of the regression line, with values close to 1.0 indicating a high degree of linearity. indexcopernicus.com
Research on clobetasol derivatives has established linearity over various concentration ranges. For instance, a validated HPLC method for Clobetasone Butyrate (B1204436) demonstrated good linearity with a correlation coefficient (r²) of 0.9993 over a concentration range of 5 to 50 μg/mL. eurjchem.com Studies on the closely related Clobetasol Propionate have shown linearity across ranges such as 2-40 μg/mL (r² = 0.9999) and 5-15 µg/ml (r² = 0.9943). indexcopernicus.combiotech-asia.org
Table 1: Linearity and Concentration Range for Clobetasol Derivatives
| Compound | Analytical Method | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
|---|---|---|---|
| Clobetasone Butyrate | HPLC | 5 - 50 | 0.9993 eurjchem.comresearchgate.net |
| Clobetasol Propionate | UV Spectrophotometry | 2 - 40 | 0.9999 indexcopernicus.comresearchgate.netresearcher.life |
| Clobetasol Propionate | RP-HPLC | 0.05 - 120 | 0.9997 ijpsonline.com |
| Clobetasol Propionate | RP-HPLC | 5 - 15 | 0.9943 biotech-asia.org |
Determination of Precision (Intra-day and Inter-day Variability)
Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at three levels: repeatability (intra-day precision), intermediate precision (inter-day variability), and reproducibility. ijpsonline.com Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (CV%). nih.gov
Intra-day precision (Repeatability) involves analyzing a set of replicate samples during the same day, by the same analyst, and with the same equipment. indexcopernicus.com
Inter-day precision is determined by analyzing the samples on different days to account for variations that may occur over time. indexcopernicus.comnih.gov
A low %RSD value indicates high precision. For Clobetasone Butyrate, a precision study demonstrated a %RSD of less than 1%. eurjchem.com For Clobetasol Propionate, intra-day precision was reported with a %RSD of 0.1325%, while inter-day studies showed a CV% of less than 2%. indexcopernicus.comnih.gov
Table 2: Precision Data for Clobetasol Derivatives
| Compound | Precision Type | Result (%RSD / %Error) |
|---|---|---|
| Clobetasone Butyrate | Not Specified | <1% eurjchem.comresearchgate.net |
| Clobetasol Propionate | Intra-day (Repeatability) | 0.1325% researchgate.netindexcopernicus.comresearcher.lifescispace.com |
| Clobetasol Propionate | Intra-day & Inter-day | <2% (CV) nih.gov |
| Clobetasol Propionate | Instrument Precision | 0.01% ijpsonline.com |
| Clobetasol Propionate | Method Precision | 0.01% ijpsonline.com |
Accuracy and Recovery Studies
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding a known amount of the pure analyte (spiking) to a placebo formulation or pre-analyzed sample. The mixture is then analyzed, and the amount of recovered analyte is calculated. The accuracy is expressed as the percentage of the analyte recovered by the assay.
Recovery studies for Clobetasone-17-butyrate have shown excellent results, with a mean recovery of 99.89% from a commercial ointment. nih.gov Another study found recoveries ranging from 98.56% to 99.51%. eurjchem.comresearchgate.net For Clobetasol Propionate, accuracy has been reported with recovery values between 99.1% and 101.4%, and in another case, an average recovery of 100.33%. researchgate.netindexcopernicus.comjournaljpri.comresearchgate.net These high recovery percentages indicate that the analytical methods are accurate and that there is minimal interference from excipients in the sample matrix.
Table 3: Accuracy and Recovery Data for Clobetasol Derivatives
| Compound | Recovery Range (%) | Mean Recovery (%) |
|---|---|---|
| Clobetasone Butyrate | 98.56 - 99.51% eurjchem.comresearchgate.net | - |
| Clobetasone 17-butyrate | - | 99.89% nih.gov |
| Clobetasol Propionate | 99.1 - 101.4% researchgate.netindexcopernicus.comresearcher.lifescispace.com | - |
| Clobetasol Propionate | - | 101.84% indexcopernicus.comresearcher.lifescispace.com |
| Clobetasol Propionate | 98.7 - 101.0% nih.gov | - |
| Clobetasol Propionate | - | 100.33% journaljpri.comresearchgate.net |
Sensitivity Analysis (Limit of Detection, Limit of Quantitation)
The sensitivity of an analytical method is established by determining its Limit of Detection (LOD) and Limit of Quantitation (LOQ).
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
These values are crucial for analyzing samples with low concentrations of this compound. For a Clobetasone Butyrate HPLC method, the LOD and LOQ were calculated as 0.85 μg/mL and 2.83 μg/mL, respectively. eurjchem.comresearchgate.net More sensitive methods, such as high-performance liquid chromatography-tandem mass spectrometry, can achieve significantly lower limits, with a reported LOD of 400 pg/mL and an LOQ of 1000 pg/mL for Clobetasone Butyrate. google.com Analytical methods for Clobetasol Propionate have yielded similar sensitivity levels in spectrophotometric and chromatographic techniques. indexcopernicus.comnih.gov
Table 4: Sensitivity Data for Clobetasol Derivatives
| Compound | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
|---|---|---|---|
| Clobetasone Butyrate | HPLC | 0.85 µg/mL eurjchem.comresearchgate.net | 2.83 µg/mL eurjchem.comresearchgate.net |
| Clobetasone Butyrate | LC-MS/MS | 400 pg/mL google.com | 1000 pg/mL google.com |
| Clobetasol Propionate | UV Spectrophotometry | 0.84 µg/mL researchgate.netindexcopernicus.comresearcher.lifescispace.com | 2.55 µg/mL researchgate.netindexcopernicus.comresearcher.lifescispace.com |
Development of Stability-Indicating Methods
A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. The development of such a method is crucial for assessing the stability of this compound in bulk form and in pharmaceutical formulations. researchgate.neteurjchem.com The primary approach to developing a stability-indicating method is through forced degradation studies, also known as stress testing. indexcopernicus.comijpsonline.comdocumentsdelivered.com
In these studies, the drug substance or drug product is subjected to a variety of harsh conditions that are expected to accelerate its decomposition. indexcopernicus.comdocumentsdelivered.com The typical stress conditions applied during the development of a stability-indicating HPLC method for a corticosteroid like this compound include:
Acidic Hydrolysis: Treatment with acids (e.g., hydrochloric acid).
Alkaline Hydrolysis: Treatment with bases (e.g., sodium hydroxide).
Oxidative Degradation: Exposure to an oxidizing agent (e.g., hydrogen peroxide). indexcopernicus.com
Thermal Degradation: Heating the sample at high temperatures.
Photolytic Degradation: Exposing the sample to UV or fluorescent light.
A stability-indicating HPLC method for clobetasone butyrate was developed using a C18 column with a mobile phase of methanol and water (84:16 v/v) at a flow rate of 1 mL/min and detection at 240 nm. researchgate.neteurjchem.com The method's ability to separate the intact drug from its degradation products was demonstrated through forced degradation studies. researchgate.neteurjchem.com The results showed that the drug was susceptible to degradation under various stress conditions, and the analytical method was able to resolve the peak of the active ingredient from those of the degradants. researchgate.neteurjchem.com
The findings from forced degradation studies are essential for identifying potential degradation pathways and for ensuring that the analytical method used for routine quality control and stability testing is fit for its purpose.
Below is an interactive data table summarizing the results of a forced degradation study for a related compound, clobetasol propionate, which illustrates the principles of a stability-indicating method development.
| Stress Condition | Conditions Applied | Duration | % Degradation | Observations |
| Acidic Hydrolysis | 4N Hydrochloric Acid | 12 hours | 1-2% | Drug is highly stable. No major degradation peaks observed. |
| Alkaline Hydrolysis | 4N Sodium Hydroxide | 12 hours | 1-2% | Drug is highly stable. No major degradation peaks observed. |
| Oxidative Degradation | 20% Hydrogen Peroxide | 12 hours | 2-4% | Minor degradation observed with distinct degradant peaks. |
| Thermal Degradation | Heat at ~100 °C | Not Specified | Not Specified | Degradation observed. |
| Photolytic Degradation | UV/Visible Light | Not Specified | Not Specified | Degradation observed. |
(The data in the table is based on studies of clobetasol propionate, a closely related molecule, to illustrate the typical outcomes of such tests.) indexcopernicus.com
Formulation Science and Drug Delivery System Research for Clobetasol 17 Butyrate
Physicochemical Aspects Influencing Topical Delivery and Bioavailability
The effective topical delivery and subsequent bioavailability of Clobetasol (B30939) 17-butyrate are fundamentally governed by its inherent physicochemical properties. These characteristics determine the compound's ability to be released from its formulation, partition into and permeate through the complex layers of the skin, and ultimately reach its target site of action in a therapeutically effective concentration.
Key physicochemical properties of Clobetasol 17-butyrate are summarized in the table below. The molecular weight and complexity influence its diffusion characteristics, while its lipophilicity, indicated by the XLogP3 value, is a critical determinant for skin penetration. Highly lipophilic compounds tend to partition favorably into the stratum corneum, the outermost lipid-rich layer of the skin, which is a crucial first step for topical absorption.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C26H34ClFO5 | nih.gov |
| Molecular Weight | 481.0 g/mol | nih.gov |
| XLogP3 (Lipophilicity) | 3.6 | nih.gov |
| Monoisotopic Mass | 480.2078800 Da | nih.gov |
The interplay of these properties with the chosen vehicle or formulation is paramount. The solubility of the drug in the formulation base affects its thermodynamic activity, which provides the driving force for release and skin permeation. Therefore, understanding these fundamental physicochemical aspects is the cornerstone of designing a topical delivery system that ensures optimal bioavailability and therapeutic efficacy for this compound.
In Vitro Release Kinetics and Dissolution Studies from Topical Formulations
Detailed, publicly available research focusing specifically on the in vitro release kinetics and dissolution of this compound from cream and ointment formulations is limited. While such studies are a standard and critical component of topical drug development, the extensive body of published literature in this area is predominantly focused on the more widely studied ester, Clobetasol 17-propionate. The methodologies described for the propionate (B1217596) ester, however, outline the standard scientific approach that would be applied to the butyrate (B1204436) ester.
Specific drug release rate constants for this compound from various cream and ointment bases are not readily found in peer-reviewed literature. The determination of these constants would typically involve in vitro release testing (IVRT) using Franz diffusion cells. In such studies, the formulation is applied to a synthetic membrane, and the amount of drug diffusing into a receptor medium over time is measured. The resulting data would then be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to calculate the release rate constants, which quantify the speed at which the drug becomes available for absorption.
Characterization of Topical Formulations for Research Purposes
The characterization of topical formulations is essential for ensuring product quality, performance, and batch-to-batch consistency. However, specific research data detailing the characterization of research-purpose formulations of this compound are scarce in the available scientific literature. The following sections describe the standard characterization methods that would be employed.
There is a lack of published studies that specifically report the rheological properties (e.g., viscosity, shear-thinning behavior, yield stress) and spreadability of cream and ointment formulations containing this compound. These parameters are critical as they affect the feel of the product upon application, the ease of spreading over the skin, and the uniformity of the applied dose. Rheological measurements are typically performed using viscometers or rheometers, while spreadability is often assessed by measuring the increase in the diameter of a known amount of formulation when compressed between two glass plates.
Specific data on the electrical conductivity and phase behavior of emulsion-based formulations of this compound are not available in the public research domain. For cream formulations, which are typically oil-in-water (o/w) or water-in-oil (w/o) emulsions, electrical conductivity is a straightforward method to determine the emulsion type. O/w emulsions, having a continuous aqueous phase, will exhibit higher conductivity than w/o emulsions, where the non-conductive oil phase is continuous. Understanding the phase behavior is crucial for ensuring the physical stability of the emulsion against phenomena like coalescence or phase inversion.
Stability Studies of Formulated this compound
The chemical and physical stability of active pharmaceutical ingredients within their formulations are critical attributes that ensure their quality, efficacy, and safety throughout their shelf life. For potent corticosteroids like this compound, which are formulated into various topical delivery systems such as creams and ointments, stability studies are indispensable. These studies are designed to understand how environmental factors such as temperature, humidity, light, and pH, as well as the formulation's own components, impact the integrity of the drug molecule over time. Research in this area focuses on developing and validating stability-indicating analytical methods, conducting forced degradation studies to identify potential degradation products, and assessing the stability of the drug in its final formulated state under various storage conditions.
Detailed Research Findings
The stability of this compound has been investigated using stability-indicating methods, which are analytical procedures capable of distinguishing the intact drug from its degradation products. A key aspect of this research involves forced degradation studies, where the drug substance and its formulation are subjected to stress conditions that are more severe than accelerated stability conditions. These studies are crucial for elucidating the degradation pathways and for the development of robust analytical methods.
One such study developed a validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of clobetasone (B1204786) butyrate (another name for this compound) in bulk and cream formulations. eurjchem.comeurjchem.comresearchgate.net The method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, specificity, sensitivity, precision, and accuracy. eurjchem.comeurjchem.comresearchgate.net The specificity of the method was confirmed through forced degradation studies, where the cream formulation was exposed to acidic, basic, oxidative, and photolytic stress conditions. eurjchem.comeurjchem.comresearchgate.net
The results of the forced degradation studies indicated that this compound is susceptible to degradation under these stress conditions, with the formation of distinct degradation products. The analytical method was able to successfully resolve the peak of the intact drug from the peaks of the various degradation products, thus proving its stability-indicating nature. This is a critical requirement for accurately assessing the stability of the drug in a formulation, as it allows for the precise measurement of the decrease in the active ingredient's concentration over time, without interference from the compounds it degrades into.
The findings from these stability studies are fundamental for determining the appropriate storage conditions and shelf life for topical products containing this compound. For instance, the susceptibility to photodegradation would imply the need for packaging that protects the product from light. Similarly, understanding the impact of pH on the stability of the drug is vital for formulating a product with a pH that ensures the drug's longevity. While detailed kinetic data for the degradation of this compound in various formulations is not extensively available in the public domain, the forced degradation studies provide a clear indication of its stability profile.
Below are interactive data tables summarizing the findings from a forced degradation study on a cream formulation of this compound.
Table 1: Summary of Forced Degradation Studies of this compound Cream
| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 4 N HCl | 48 hours | 11.24% | 2 |
| Base Hydrolysis | 2 N NaOH | 48 hours | 15.82% | 3 |
| Oxidative Degradation | 30% H₂O₂ | 48 hours | 8.76% | 2 |
| Photolytic Degradation | UV Light | 48 hours | 6.45% | 1 |
This table is based on data from a study on the quantitative determination of clobetasone butyrate in a cream formulation. The percentage of degradation and the number of degradation products were determined using a stability-indicating RP-HPLC method.
Table 2: Chromatographic Details of the Stability-Indicating Method
| Parameter | Value |
| Column | C18 |
| Mobile Phase | Methanol (B129727):Water (84:16 v/v, pH 6.0) |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 240 nm |
| Retention Time of this compound | 4.5 min |
This table outlines the parameters of the RP-HPLC method used to analyze the stability of this compound in the forced degradation studies.
Mechanistic Drug Interaction Research Pertaining to Clobetasol 17 Butyrate
Investigation of Clobetasol (B30939) 17-Butyrate's Influence on Metabolic Enzymes
The metabolism of Clobetasol 17-butyrate, particularly its influence on metabolic enzymes, is not extensively detailed in scientific literature. However, research on the closely related compound, clobetasol propionate (B1217596), and the butyrate (B1204436) moiety itself provides insights into potential interactions. The primary family of enzymes responsible for phase I metabolism of many drugs are the cytochrome P450 (CYP) enzymes. mdpi.com
Research into clobetasol propionate has revealed a selective inhibitory effect on certain CYP enzymes. Specifically, clobetasol propionate has been identified as a potent and selective inhibitor of CYP3A5, a key enzyme in drug metabolism, while showing less activity against the highly similar CYP3A4. nih.govbohrium.com In fact, at higher concentrations, clobetasol propionate appeared to increase the enzymatic activity of CYP3A4. nih.gov This selective inhibition of CYP3A5 is significant as this enzyme is known to metabolize a wide range of drugs and is overexpressed in certain cancers. nih.govbohrium.com The interaction is believed to be mediated through a direct interaction with the heme group essential for the catalytic activity of the CYP enzyme. nih.gov While this research was conducted on the propionate ester, the core clobetasol structure is the primary actor in this interaction, suggesting that this compound may exhibit similar selective inhibitory properties on CYP3A5.
The butyrate component may also influence metabolic enzymes. Studies on sodium butyrate have shown that it can affect the expression and activity of selected cytochrome P450 enzymes in the liver. frontiersin.orgresearchgate.net For instance, butyrate has been found to potentiate the induction of CYP1A1 expression in colon epithelial cells. nih.govresearchgate.net However, a study in rats using butyrate as a feed supplement did not find significant changes in the drug-metabolizing activity of hepatic microsomal CYP2B and CYP3A enzymes. researchgate.net This suggests that the influence of butyrate on metabolic enzymes can be complex and may depend on the specific context and model system.
Given the available data, it is plausible that this compound could act as an inhibitor of CYP3A5. Co-administration with other drugs that are substrates for this enzyme could potentially lead to altered metabolism and plasma concentrations of those drugs.
Table 1: Influence of Clobetasol Moiety and Butyrate on Metabolic Enzymes
| Compound/Moiety | Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Clobetasol Propionate | CYP3A5 | Potent and selective inhibition | nih.govbohrium.com |
| Clobetasol Propionate | CYP3A4 | Increased enzymatic activity at higher concentrations | nih.gov |
| Butyrate | CYP1A1 | Potentiated induced expression | nih.govresearchgate.net |
| Butyrate | CYP2B/3A (in rats) | No significant change in activity | researchgate.net |
Analysis of Competition for Plasma Protein Binding Sites with Co-administered Compounds
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its pharmacokinetic profile. the-hospitalist.org Only the unbound, or free, fraction of a drug is pharmacologically active and available to reach its target tissues or be eliminated. nih.gov Competition for these binding sites between co-administered drugs can lead to an increase in the free concentration of one or both agents, potentially affecting their efficacy and toxicity. nih.gov
In the absence of specific data for this compound, the potential for drug interactions via this mechanism can only be inferred from general principles. If this compound is highly protein-bound, there is a theoretical risk of interactions with other highly bound drugs. For an interaction to be clinically significant, several conditions typically need to be met:
Both drugs must be highly bound to the same plasma protein (typically >90%).
The displacing drug must be administered in a dose sufficient to occupy a significant number of protein binding sites.
The displaced drug must have a narrow therapeutic index and a small volume of distribution.
Without empirical data on the binding affinity and percentage of this compound, it is difficult to predict specific competitive interactions.
Table 2: General Principles of Plasma Protein Binding Competition
| Factor | Description | Potential Consequence of Competition |
|---|---|---|
| Binding Affinity | The strength of the association between a drug and a plasma protein. | A drug with higher affinity can displace one with lower affinity. |
| Percentage Bound | The fraction of the total drug concentration in plasma that is bound to proteins. | Displacement of a highly bound drug can cause a large relative increase in the free concentration. |
| Therapeutic Index | The range between a drug's effective concentration and its toxic concentration. | Increased free concentration is more dangerous for drugs with a narrow therapeutic index. |
Synergistic or Antagonistic Effects on Defined Cellular Pathways with Other Pharmacological Agents
This compound is often used in combination with other active ingredients to achieve a synergistic therapeutic effect, targeting multiple cellular pathways involved in a specific pathology.
Synergy with Vitamin D Analogs for Psoriasis: A prominent example of a synergistic interaction is the combination of a potent corticosteroid like clobetasol with calcipotriol (B1668217) (or calcipotriene), a synthetic vitamin D analog, for the treatment of psoriasis. apollopharmacy.innih.govjddonline.com Psoriasis is characterized by hyperproliferation of keratinocytes and inflammation. Clobetasol, as a corticosteroid, primarily targets the inflammatory pathway by blocking the production of pro-inflammatory chemical messengers like prostaglandins (B1171923), which reduces redness, swelling, and itching. apollopharmacy.in1mg.com Calcipotriol targets a different pathway; it slows down the excessive growth and normalizes the turnover of skin cells. apollopharmacy.in The combination of these two agents provides a multi-pronged attack on the disease, leading to faster symptom relief and better clinical outcomes than when either agent is used alone. apollopharmacy.innih.govnih.gov This combination regimen has been shown to be more efficacious in reducing psoriatic lesions. nih.govnih.gov
Synergy with Antifungal Agents for Infected Dermatoses: this compound is also combined with antifungal agents, such as miconazole (B906) nitrate, to treat skin infections that have an inflammatory component. knoxlifesciences.comdrugtodayonline.com In such cases, this compound addresses the inflammation, reducing symptoms like itching and redness. 1mg.comknoxlifesciences.com Simultaneously, miconazole acts on the fungal pathway by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This prevents the growth of the fungus and resolves the underlying infection. 1mg.comknoxlifesciences.com This dual-action approach is effective for treating various fungal skin infections where inflammation is a significant feature. knoxlifesciences.com
Potential Synergy of the Butyrate Moiety: The butyrate component itself has been studied for its synergistic effects with other agents, particularly in oncology. For example, sodium butyrate has been shown to have a synergistic anti-tumor effect when combined with the chemotherapy agent oxaliplatin (B1677828) in colorectal cancer cells. nih.gov This synergy involves inhibiting cell proliferation and inducing apoptosis. nih.gov While this is in a different therapeutic context, it highlights the potential for the butyrate moiety to contribute to synergistic effects by influencing fundamental cellular pathways.
Table 3: Synergistic Effects of this compound with Other Agents
| Co-administered Agent | Target Disease | Clobetasol Pathway | Co-Agent Pathway | Synergistic Outcome |
|---|---|---|---|---|
| Calcipotriol | Psoriasis | Inhibits inflammatory messengers (e.g., prostaglandins) | Slows keratinocyte proliferation and normalizes cell turnover | Improved and faster reduction of psoriatic plaques apollopharmacy.innih.gov |
| Miconazole Nitrate | Fungal Skin Infections | Reduces inflammation, redness, and itching | Inhibits fungal growth by disrupting cell membrane formation | Effective resolution of infection and associated inflammation knoxlifesciences.comdrugtodayonline.com |
Future Directions in Clobetasol 17 Butyrate Research
Further Elucidation of Undefined Aspects of its Molecular Mechanism of Action
While the fundamental mechanism of corticosteroids is well-established, specific aspects of Clobetasol (B30939) 17-butyrate's action at the molecular level remain to be fully defined. The conventional model involves the binding of the corticosteroid to cytosolic glucocorticoid receptors (GR) patsnap.com. This complex then translocates to the nucleus, where it modulates gene expression by upregulating anti-inflammatory proteins, such as lipocortin-1, and suppressing pro-inflammatory cytokines like interleukins and tumor necrosis factor-alpha (TNF-α) patsnap.com.
Future research is poised to explore beyond this general framework:
Genomic vs. Non-genomic Pathways: Corticosteroids can act through both slower genomic pathways that involve gene transcription and rapid non-genomic pathways that utilize membrane-bound receptors and second messengers nih.govdrugbank.com. The specific contribution of these non-genomic signaling cascades to the therapeutic effect of Clobetasol 17-butyrate is an area ripe for investigation nih.gov. Understanding these rapid effects could provide insights into the immediate symptomatic relief observed in clinical practice.
Receptor Cross-Talk: The interaction of the this compound-GR complex with other signaling pathways and transcription factors is not fully understood nih.gov. Deeper investigation into this cross-talk could reveal new therapeutic targets and explain variability in patient responses.
Role of Co-activators and Co-repressors: The transcriptional activity of the GR is modulated by a host of co-activator and co-repressor proteins. Identifying the specific profile of these regulatory proteins that interact with the this compound-GR complex could explain its unique potency and therapeutic index.
Development of Novel Preclinical Models for Predicting Activity and Specificity
The development of more predictive and physiologically relevant preclinical models is crucial for accelerating dermatological drug discovery. Traditional models have provided foundational knowledge but come with limitations.
| Model Type | Description | Limitations | Future Direction |
| Animal Models | E.g., TPA-induced ear edema in mice. Used to assess anti-inflammatory activity in vivo. mdpi.com | Differences in skin physiology between animals and humans can lead to poor translation of results. Ethical considerations are also paramount. oup.com | Genetically engineered models that more closely mimic human skin diseases. |
| 2D Cell Cultures | Monolayers of skin cells (keratinocytes, fibroblasts) used to study basic cellular responses. | Lack the complex three-dimensional architecture and cell-cell interactions of human skin, limiting their predictive value. nih.gov | Largely being superseded by 3D models for advanced studies. |
| 3D Human Skin Equivalents (HSEs) | Bioengineered models consisting of multiple skin cell types (e.g., keratinocytes, fibroblasts) cultured to form a stratified, multi-layered structure resembling human skin. reprocell.comresearchgate.netreprocell.com | Can lack immune cells, vasculature, and appendages (hair follicles, glands), which play a critical role in inflammation and drug absorption. nih.gov | Incorporation of immune cells, melanocytes, and neuronal cells to create more complex and immunologically active models for studying inflammatory and allergic responses. nih.govreprocell.com |
| Skin-on-a-Chip | Microfluidic devices that culture skin tissues under dynamic conditions, simulating blood flow and allowing for the study of interactions with other organ systems. oup.comnih.govnih.gov | Technology is still emerging and requires further validation and standardization. Full integration to mimic systemic effects is complex. nih.govamegroups.org | Development of multi-organ-on-a-chip platforms to study the systemic effects and metabolism of topically applied drugs in real-time. amegroups.orgresearchgate.net |
Future preclinical research will increasingly rely on advanced in vitro models like immunocompetent HSEs and skin-on-a-chip platforms. These technologies offer the potential to better predict human responses, assess not only therapeutic activity but also side effects like skin atrophy, and reduce the reliance on animal testing nih.govdovepress.comresearchgate.netnih.gov.
Advancement of Analytical Techniques for Low-Level Detection and Metabolite Profiling
The ability to accurately measure minute quantities of this compound and its metabolites in biological matrices is essential for pharmacokinetic studies and understanding its disposition in the body.
Current gold-standard methods predominantly involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity nih.govnih.gov. Future advancements in this area are expected to focus on:
Enhanced Sensitivity: Developing methods with even lower limits of detection (LOD) and quantification (LOQ) to enable detailed metabolite profiling from very small sample volumes, such as those obtained from microdialysis or skin biopsies.
High-Throughput Screening (HTS): Integrating robotic and automated sample preparation with rapid LC-MS/MS analysis to significantly increase the speed of screening nih.govmdpi.combmglabtech.com. This is particularly valuable in the early stages of drug development and for large-scale clinical studies.
"Green" Analytical Chemistry: Designing analytical workflows that are more environmentally sustainable by reducing solvent consumption and waste, aligning with modern laboratory practices mdpi.com.
Metabolomics: Applying untargeted and targeted metabolomic approaches to create a comprehensive map of the metabolic fate of this compound. This can help identify novel metabolites and understand how metabolic profiles may differ between individuals, contributing to personalized medicine strategies.
| Technique | Principle | Application in this compound Research | Future Advancement |
|---|---|---|---|
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Quantification in pharmaceutical formulations. | Development of more efficient and selective columns. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-sensitivity separation and mass-based detection. | Low-level detection in biological matrices (plasma, urine, skin tissue). nih.gov | Miniaturization for smaller sample volumes; improved ionization sources for greater sensitivity. |
| High-Throughput Screening (HTS) with LC-MS/MS | Automated sample preparation and rapid analysis. bmglabtech.com | Screening of new derivatives; large-scale pharmacokinetic studies. nih.gov | Integration with artificial intelligence for automated data analysis and interpretation. |
Rational Design of this compound Derivatives with Modified Pharmacological Profiles
A primary goal in corticosteroid research is to dissociate the desired anti-inflammatory effects from unwanted side effects. The rational design of new derivatives of this compound, informed by computational modeling and structure-activity relationships, is a key strategy to achieve this.
Future design efforts will likely concentrate on:
Soft Steroids: Engineering molecules that exert their effect locally in the skin but are rapidly metabolized into inactive forms upon entering systemic circulation. This approach minimizes the risk of systemic side effects.
Selective Glucocorticoid Receptor Agonists (SEGRAs): Designing compounds that preferentially induce gene repression (transrepression), associated with anti-inflammatory effects, over gene activation (transactivation), which is linked to metabolic side effects.
Targeted Chemical Modifications: Utilizing computational techniques and X-ray crystallography to understand how specific structural changes to the steroid nucleus or its ester side chains can enhance binding affinity to the GR or alter the molecule's pharmacokinetic properties nih.gov. This allows for a more targeted, less trial-and-error approach to drug design.
| Design Strategy | Desired Pharmacological Outcome | Example Approach |
| Increase Therapeutic Index | Maximize local anti-inflammatory activity while minimizing systemic side effects. | Creation of "soft steroids" that are rapidly metabolized upon systemic absorption. |
| Reduce Skin Atrophy | Maintain anti-inflammatory efficacy without causing significant thinning of the epidermis and dermis. | Development of derivatives with high selectivity for the Glucocorticoid Receptor over other steroid receptors implicated in atrophy. dovepress.com |
| Enhance Skin Retention | Modify lipophilicity to prolong the compound's residence time within the skin layers, potentially allowing for less frequent application. | Alteration of the C-17 ester side chain to optimize partitioning into the stratum corneum. |
Exploration of Advanced Drug Delivery Systems for Enhanced Topical Targeting
The vehicle in which a topical drug is delivered is as important as the active ingredient itself. Advanced drug delivery systems are being developed to improve the therapeutic profile of this compound by enhancing its delivery to the target skin layers, providing sustained release, and reducing systemic absorption nih.govuclm.es.
Future research will continue to build on several promising nanotechnology-based platforms:
Lipid-Based Nanocarriers: Systems like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are composed of biocompatible lipids that can enhance skin penetration, protect the drug from degradation, and offer controlled release wjgnet.comnih.govnih.govresearchgate.netmdpi.com. NLCs, in particular, have shown potential for targeting drug delivery to the epidermis nih.gov.
Nanoemulsions and Nanoemulgels: These systems consist of nano-sized oil-in-water or water-in-oil droplets, which can improve the solubility of lipophilic drugs like this compound and enhance their permeation through the skin ijpsjournal.comijpsjournal.comnih.govimpactfactor.orgsemanticscholar.org. Incorporating a nanoemulsion into a gel base (a nanoemulgel) provides a formulation with favorable viscosity and spreadability for topical application ijpsjournal.comnih.govimpactfactor.org.
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, allowing for precise control over the release rate and targeting capabilities nih.govnih.gov. Chitosan, a natural polymer, has been used to create nanoparticles that accumulate in the epidermis, enhancing the risk-benefit ratio of the applied corticosteroid nih.gov.
| Delivery System | Description | Key Advantages for this compound |
|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids. | Biocompatible, occlusive properties, UV protection. wjgnet.comijpsr.com |
| Nanostructured Lipid Carriers (NLCs) | A blend of solid and liquid lipids, creating an imperfect crystal structure. | Higher drug loading capacity and reduced drug expulsion compared to SLNs; enhanced epidermal targeting. nih.govnih.govmdpi.com |
| Nanoemulgels | A nanoemulsion incorporated into a hydrogel base. | Improves drug solubility and skin permeation while providing a user-friendly gel consistency; offers sustained release. ijpsjournal.comijpsjournal.comnih.govimpactfactor.org |
| Polymeric Nanoparticles (e.g., Chitosan) | Nanoparticles formed from natural or synthetic polymers. | Controlled and sustained drug release; potential for bioadhesion to the skin surface. nih.govnih.gov |
| Lipid Nanocapsules (LNCs) | Nanocarriers with an oily core and a PEGylated surfactant shell. | Can retard drug release into deeper skin layers, potentially reducing systemic absorption. mdpi.commdpi.com |
Q & A
Q. What advanced statistical methods are recommended for analyzing time-dependent efficacy data in this compound trials?
- Methodological Answer: Apply mixed-effects models to account for inter-subject variability. Use Kaplan-Meier survival analysis for time-to-event outcomes (e.g., relapse prevention). Prespecify subgroup analyses (e.g., by disease severity) to avoid Type I errors .
Data Reporting and Replication
Q. How should researchers document this compound’s synthesis and characterization to ensure reproducibility?
- Methodological Answer: Report synthetic yields, spectral data (1H/13C NMR, IR), and chromatographic purity (≥98%). For novel derivatives, include elemental analysis and X-ray crystallography data. Deposit raw spectra in public repositories (e.g., Zenodo) .
Q. What criteria distinguish exploratory vs. confirmatory analyses in studies investigating this compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
